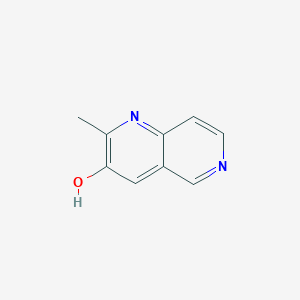
2-Methyl-1,6-naphthyridin-3-ol
Descripción general
Descripción
2-Methyl-1,6-naphthyridin-3-ol is a compound that falls within the class of naphthyridines, which are heterocyclic compounds containing a nitrogen atom in the ring structure. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of naphthyridine derivatives, including those similar to 2-Methyl-1,6-naphthyridin-3-ol, has been explored through various methods. For instance, the synthesis of tetrahydro-1,6-naphthyridine methyl homologs was achieved by chemical modification of pyridine derivatives and condensation reactions followed by debenzylation . Another method involved the reaction of isocyanopyridines with organolithiums to produce trisubstituted naphthyridines . Additionally, a novel procedure for synthesizing 1,6-naphthyridin-2(1H)-ones and their derivatives was described, which included cyclization and Curtius rearrangement steps . The synthesis of 2,6-naphthyridine derivatives was also reported, where cyclization of specific nitriles was a key step . Improvements in the one-step synthesis of naphthyridine derivatives and their subsequent methylation were achieved using dimethyl sulfoxide and base .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives has been characterized using various spectroscopic techniques. For example, the UV spectra of 2,6-naphthyridine and its derivatives were recorded to understand their electronic properties . The crystal structure of a 1,6-naphthyridin-2(1H)-one derivative was determined using X-ray diffraction, providing insights into the molecular conformation and potential interactions .
Chemical Reactions Analysis
Naphthyridine derivatives undergo a range of chemical reactions that modify their structure and properties. For instance, reactions with active methylene compounds have been used to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones, which are of pharmaceutical importance . The reactivity of naphthyridines with various reagents can lead to the formation of compounds with different substituents, affecting their biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. For example, the synthesis and characterization of a novel benzo[h]chromeno[2,3-b][1,6]naphthyridine derivative included DFT calculations, electronic structure analysis, and NLO properties . These properties are crucial for understanding the behavior of these compounds in different environments and their potential applications.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-1,6-naphthyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9(12)4-7-5-10-3-2-8(7)11-6/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQVIMHRWJJKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=NC=CC2=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,6-naphthyridin-3-ol | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


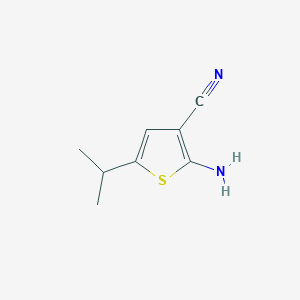
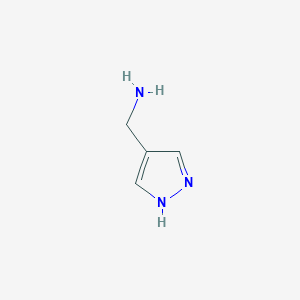
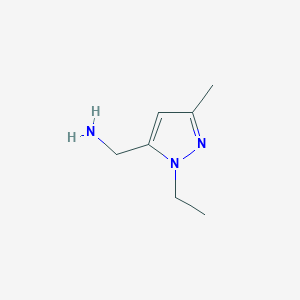
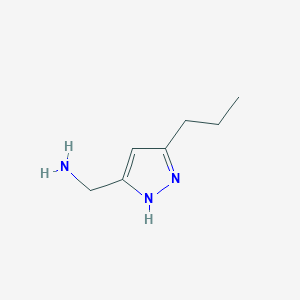
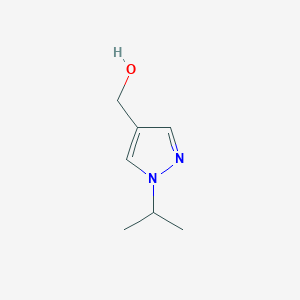
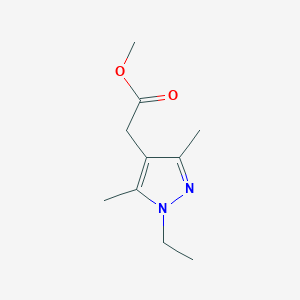

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)
![[(5-Isobutylisoxazol-3-yl)methyl]amine](/img/structure/B1289950.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)
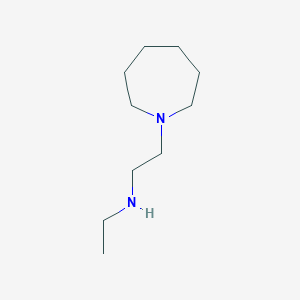
![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)
